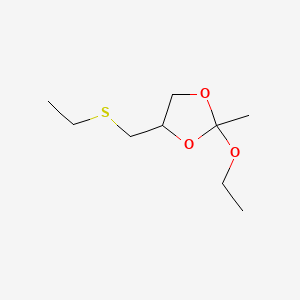
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions This compound is characterized by the presence of an ethoxy group, an ethylsulfanylmethyl group, and a methyl group attached to the dioxolane ring
Preparation Methods
The synthesis of 2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-1,3-dioxolane with ethylsulfanyl methyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanylmethyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored as a potential drug candidate due to its ability to interact with specific molecular targets. Its derivatives are tested for their efficacy and safety in preclinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The molecular pathways involved in its action are studied using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
2-Ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane can be compared with other similar compounds, such as:
2-Ethoxy-4-methyl-1,3-dioxolane: Lacks the ethylsulfanylmethyl group, resulting in different chemical properties and reactivity.
2-Methyl-4-(ethylsulfanylmethyl)-1,3-dioxolane: Lacks the ethoxy group, leading to variations in its chemical behavior and applications.
2-Ethoxy-4-(methylsulfanylmethyl)-2-methyl-1,3-dioxolane:
Properties
Molecular Formula |
C9H18O3S |
|---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-ethoxy-4-(ethylsulfanylmethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O3S/c1-4-10-9(3)11-6-8(12-9)7-13-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
WPQSLVCKLJORPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCC(O1)CSCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


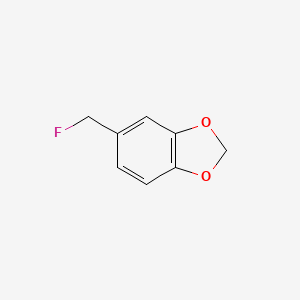
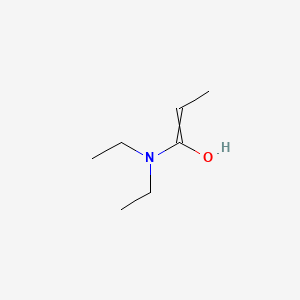
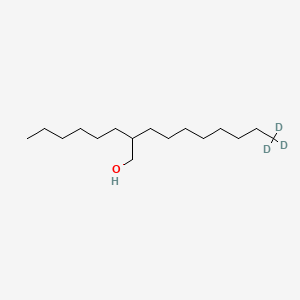
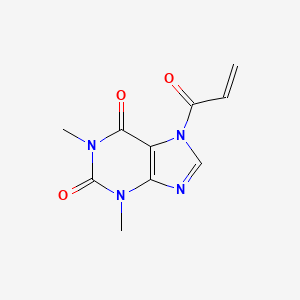
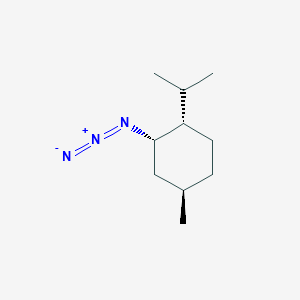
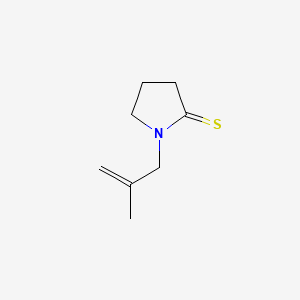
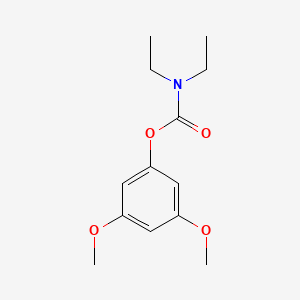
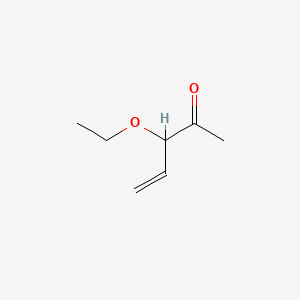
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)

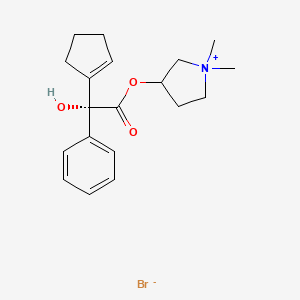
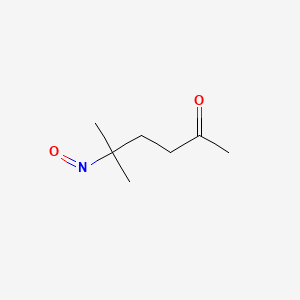
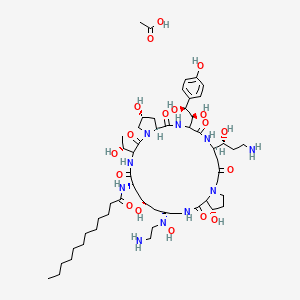
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13837156.png)
